

Protocol for IFN- γ ELISPOT Assay Using SIINFEKL Peptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OVA Peptide(257-264) TFA

Cat. No.: B10769270

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Enzyme-Linked Immunospot (ELISPOT) assay to quantify the frequency of antigen-specific T cells secreting Interferon-gamma (IFN- γ) in response to the SIINFEKL peptide. The SIINFEKL peptide is a well-characterized immunodominant epitope from chicken ovalbumin that binds to the H-2Kb MHC class I molecule and is widely used to study CD8⁺ T cell responses in C57BL/6 mice.^{[1][2][3]}

Principle of the Assay

The ELISPOT assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.^{[4][5][6]} In this application, an ELISPOT plate is coated with a capture antibody specific for IFN- γ . Splenocytes, containing T cells, are then added to the wells along with the SIINFEKL peptide. If the splenocytes contain T cells that recognize the SIINFEKL peptide presented by antigen-presenting cells (APCs), they will be stimulated to secrete IFN- γ . The secreted IFN- γ is captured by the antibody on the plate membrane in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for IFN- γ is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that is converted by the enzyme into an insoluble colored spot. Each spot represents a single IFN- γ -secreting cell, allowing for the quantification of antigen-specific T cells.^{[4][7]}

Data Presentation

Table 1: Reagent and Cell Concentrations

Component	Recommended Concentration/Number	Notes
Splenocytes	1×10^5 to 3×10^5 cells/well	A serial dilution of cell concentrations is recommended if the expected response is unknown.[8]
SIINFEKL Peptide	1 - 10 $\mu\text{g/mL}$	The optimal concentration may need to be determined empirically.
Positive Control (e.g., PHA or ConA)	1 - 5 $\mu\text{g/mL}$	Used to confirm cell viability and assay performance.
Negative Control	Media alone (no peptide)	Used to determine the background level of IFN- γ secretion.
Capture Antibody (anti-IFN- γ)	Per manufacturer's instructions (typically 5-10 $\mu\text{g/mL}$)	
Detection Antibody (biotinylated anti-IFN- γ)	Per manufacturer's instructions (typically 1-2 $\mu\text{g/mL}$)	

Table 2: Incubation Times and Conditions

Step	Time	Temperature	Conditions
Plate Coating	Overnight	4°C	Sealed to prevent evaporation.
Blocking	1-2 hours	Room Temperature or 37°C	
Cell Incubation with Peptide	18-24 hours	37°C	5% CO ₂ humidified incubator.
Detection Antibody Incubation	2 hours	Room Temperature	
Streptavidin-Enzyme Incubation	1 hour	Room Temperature	
Spot Development	5-20 minutes	Room Temperature	Monitor closely to avoid over-development.

Experimental Protocols

Materials and Reagents

- 96-well PVDF membrane ELISPOT plates
- SIINFEKL peptide (purity >90%)[1]
- Mouse IFN- γ ELISPOT kit (containing capture antibody, biotinylated detection antibody, and streptavidin-HRP or -AP)
- Substrate for HRP (e.g., AEC, TMB) or AP (e.g., BCIP/NBT)
- Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin)
- Phosphate Buffered Saline (PBS)
- PBS-Tween 20 (0.05%) (Wash Buffer)

- Sterile deionized water
- Positive control mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
- Spleens from immunized or experimental C57BL/6 mice
- 70 μ m cell strainer
- Red blood cell lysis buffer (e.g., ACK buffer)
- Automated ELISPOT reader or dissecting microscope for spot counting

Splenocyte Preparation

- Aseptically harvest spleens from mice and place them in a petri dish containing 5 mL of complete RPMI medium.
- Mechanically dissociate the spleens by gently pushing them through a 70 μ m cell strainer with the plunger of a 1 mL syringe.[9]
- Rinse the strainer with an additional 5-10 mL of complete RPMI medium to collect the remaining cells.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in 2-5 mL of ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.[9][10]
- Add 10 mL of complete RPMI medium to stop the lysis and centrifuge at 300 x g for 5 minutes.
- Discard the supernatant, resuspend the cell pellet in 10 mL of complete RPMI medium, and perform a cell count using a hemocytometer or automated cell counter.
- Adjust the cell concentration to the desired density in complete RPMI medium (e.g., 2×10^6 cells/mL).

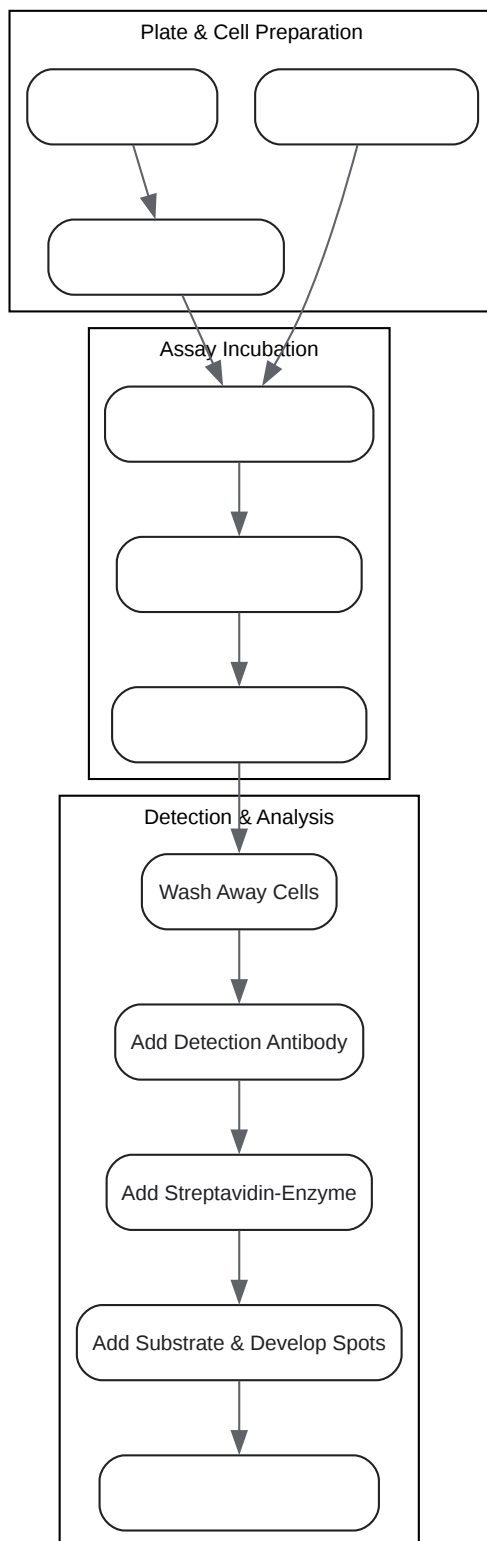
ELISPOT Assay Procedure

- **Plate Coating:** On the day before the assay, coat the ELISPOT plate wells with the anti-IFN- γ capture antibody diluted in sterile PBS. Add 100 μ L of the antibody solution to each well. Incubate overnight at 4°C.[9]
- **Plate Washing and Blocking:** The next day, wash the plate twice with 200 μ L/well of sterile PBS. Block the membrane by adding 200 μ L/well of complete RPMI medium and incubate for at least 30 minutes at 37°C.[10]
- **Cell Plating and Stimulation:** Discard the blocking medium from the wells. Add 100 μ L of the splenocyte suspension to each well. Then, add 100 μ L of the appropriate stimulus (SIINFEKL peptide, positive control, or negative control) to the respective wells. The final volume in each well should be 200 μ L.
- **Incubation:** Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂. Do not disturb the plate during this incubation period to ensure the formation of distinct spots.[11]
- **Cell Removal:** After incubation, wash the plate three times with PBS-Tween 20 and then three times with PBS to remove the cells.
- **Detection Antibody:** Add 100 μ L of the biotinylated anti-IFN- γ detection antibody, diluted in an appropriate blocking buffer as per the manufacturer's recommendation, to each well. Incubate for 2 hours at room temperature.[9]
- **Washing:** Wash the plate four times with PBS-Tween 20.
- **Enzyme Conjugate:** Add 100 μ L of the streptavidin-enzyme conjugate (e.g., streptavidin-HRP) to each well. Incubate for 1 hour at room temperature.
- **Final Washes:** Wash the plate four times with PBS-Tween 20, followed by two final washes with PBS.
- **Spot Development:** Add 100 μ L of the substrate solution to each well. Monitor the development of spots, which typically takes 5-20 minutes. Stop the reaction by washing the plate thoroughly with deionized water.

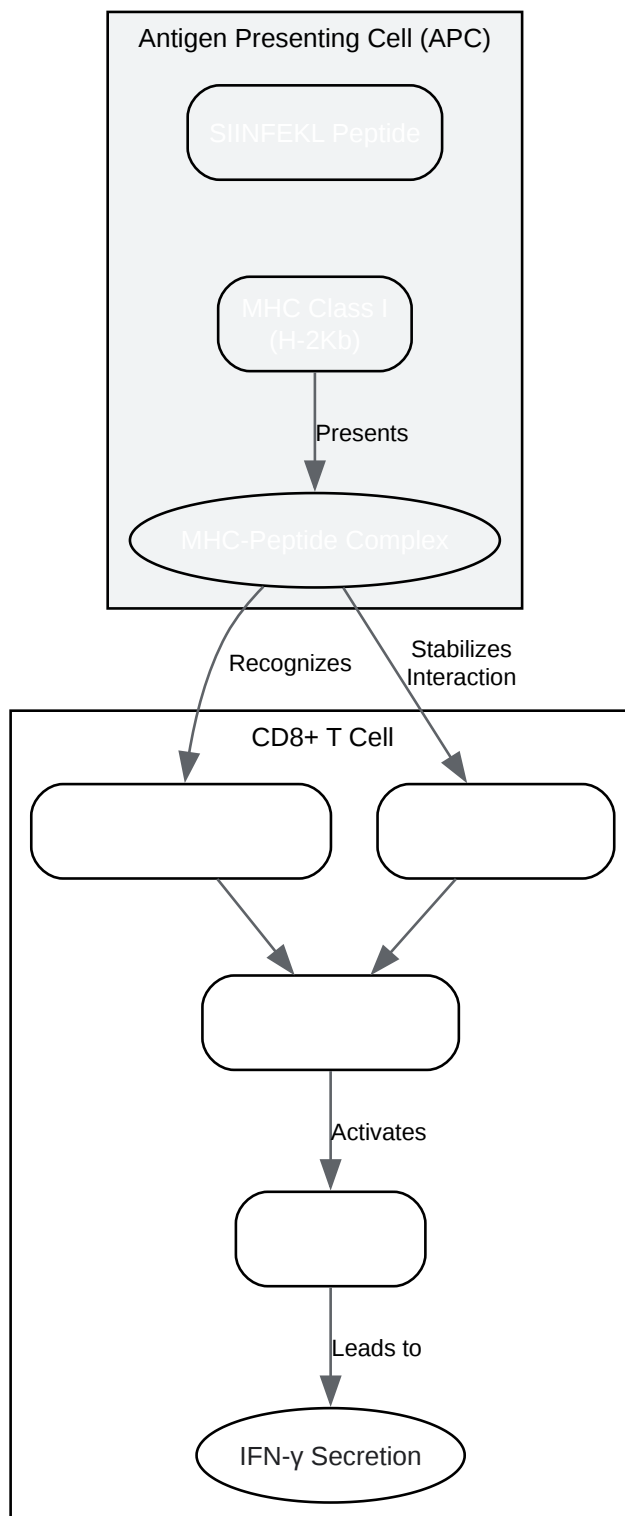
- **Drying and Analysis:** Allow the plate to dry completely in the dark. Count the number of spots in each well using an automated ELISPOT reader or a dissecting microscope. The results are typically expressed as spot-forming cells (SFCs) per million splenocytes.[\[11\]](#)

Visualizations

ELISPOT Assay Workflow for SIINFEKL Peptide

[Click to download full resolution via product page](#)

Caption: Experimental workflow of the IFN- γ ELISPOT assay.

T-Cell Recognition of SIINFEKL and IFN- γ Secretion[Click to download full resolution via product page](#)Caption: Signaling pathway of T-cell activation and IFN- γ secretion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jpt.com [jpt.com]
- 2. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 3. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISPOT protocol | Abcam [abcam.com]
- 5. ELISPOT Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELISPOT Assays | ImmunoSpot® [immunospot.eu]
- 7. The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot | Springer Nature Experiments [experiments.springernature.com]
- 8. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ice-hbv.org [ice-hbv.org]
- 10. sinobiological.com [sinobiological.com]
- 11. ELISPOT Assay to Measure Peptide-specific IFN-γ Production [bio-protocol.org]
- To cite this document: BenchChem. [Protocol for IFN-γ ELISPOT Assay Using SIINFEKL Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769270#protocol-for-elispot-assay-using-siinfekl-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com